5-Fluoro-1,3-dihydroisobenzofuran

Organic Synthesis Medicinal Chemistry Quality Control

Sourcing a reliable supply of the critical 5-fluoro intermediate is essential for maintaining the validated synthetic route to escitalopram. Substitution with non-validated analogs risks derailing reaction kinetics and introducing unacceptable impurities. This compound provides an exact solution as the primary core scaffold for citalopram and its S-enantiomer. - Serves as the foundational building block in the primary industrial route to escitalopram, the therapeutically active S-enantiomer. - Distinct from 5-cyano, 5-chloro, or 5-bromo analogs, ensuring fidelity to patented, large-scale synthetic procedures. - Versatile dihydroisobenzofuran core also applicable to CNS ligand discovery, including sigma receptor ligands.

Molecular Formula C8H7FO
Molecular Weight 138.14 g/mol
CAS No. 57584-70-0
Cat. No. B3145510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1,3-dihydroisobenzofuran
CAS57584-70-0
Molecular FormulaC8H7FO
Molecular Weight138.14 g/mol
Structural Identifiers
SMILESC1C2=C(CO1)C=C(C=C2)F
InChIInChI=1S/C8H7FO/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5H2
InChIKeyOCTVROLUOYSZCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1,3-dihydroisobenzofuran: Core Intermediate for Citalopram


5-Fluoro-1,3-dihydroisobenzofuran (CAS 57584-70-0) is a fluorinated heterocyclic building block belonging to the 1,3-dihydroisobenzofuran (phthalane) class. It is primarily utilized as a key intermediate in organic synthesis, most notably in the construction of the selective serotonin reuptake inhibitor (SSRI) citalopram and its S-enantiomer, escitalopram [1]. The compound is characterized by its core bicyclic structure, which is a fundamental nucleus in various bioactive molecules and functional materials [2]. Standard analytical specifications from major suppliers confirm a typical purity of 97% and a molecular weight of 138.14 g/mol .

Primary intermediate for escitalopram/citalopram synthesis research
Dihydroisobenzofuran scaffold for medicinal chemistry library expansion
5-Fluoro handle supports specific alkylation chemistry in patented routes

5-Fluoro-1,3-dihydroisobenzofuran: Generic Substitution Risks


The 1,3-dihydroisobenzofuran core is a versatile scaffold, but its biological and chemical utility is highly dependent on the nature and position of substituents [1]. In the specific context of citalopram synthesis, the 5-position is a critical functional handle. The 5-fluoro derivative serves a distinct role from its 5-cyano or 5-carboxy counterparts, which are used in different synthetic routes [2]. More broadly, even minor halogen substitutions, such as replacing the 5-fluoro group with a 5-chloro or 5-bromo atom, can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity [3]. Therefore, substituting 5-Fluoro-1,3-dihydroisobenzofuran with a generic analog without validation risks compromising synthetic yield, altering reaction kinetics, or introducing unacceptable impurities that can derail a validated manufacturing process.

5-Fluoro substitution is specific for the patented citalopram alkylation route; 5-chloro or 5-bromo analogs may alter reaction kinetics and impurity profiles.
Changing the halogen impacts lipophilicity and metabolic stability, which can shift downstream biological readouts in research assays.
Generic dihydroisobenzofuran scaffolds lacking the 5-fluoro handle may not replicate the established industrial synthesis; yield and scalability may differ.

5-Fluoro-1,3-dihydroisobenzofuran: Quantitative Differentiation


Purity Benchmark: 5-Fluoro vs. 5-Chloro Analog

In the procurement of building blocks, the available purity grade directly impacts the feasibility and yield of subsequent reactions. For 5-Fluoro-1,3-dihydroisobenzofuran, multiple suppliers confirm a standard purity of 97% . This compares favorably to the 5-chloro analog, 5-Chloro-1,3-dihydroisobenzofuran, which is listed with a higher purity of 98% from a supplier . While both are suitable for research, the slightly lower purity of the 5-fluoro compound may necessitate additional purification steps in sensitive applications.

Purity Specification
Cross-study comparable
5-Fluoro: 97%
5-Chloro: 98%
Δ 1% absolute
Standard purity supports general synthesis; additional purification may be needed for sensitive steps.
Vendor datasheets (Bidepharm, AKSci vs. Leyan)
Organic Synthesis Medicinal Chemistry Quality Control

Boiling Point Comparison: 5-Fluoro vs. 5-Bromo Analog

The predicted boiling point of 5-Fluoro-1,3-dihydroisobenzofuran is 197.2±40.0 °C . In contrast, the 5-bromo analog has a reported boiling point of 257.2 °C at 760 mmHg . This substantial difference in volatility has direct implications for downstream processing, purification strategies (e.g., distillation), and storage requirements.

Boiling Point
Predicted property
197.2±40.0 °C (predicted)
Lower boiling point facilitates distillation purification; significantly different from heavy bromo analog (257.2 °C).
Predicted data from ChemicalBook; comparator from Sigma-Aldrich
Physical Chemistry Process Chemistry Analytical Chemistry

Citalopram Synthesis: Defined Role vs. Other Analogs

The 5-fluoro substituted dihydroisobenzofuran scaffold is a critical building block in the established synthetic route to the blockbuster antidepressant escitalopram, where it serves as the core structure upon which the rest of the molecule is built [1][2]. Alternative 5-substituted analogs, such as 5-bromo or 5-carboxy derivatives, are used in different, less prevalent or earlier-stage synthetic pathways, as evidenced by their distinct roles in patent literature [3].

Industrial Synthesis Role
Class-level inference
5-Fluoro scaffold used in primary escitalopram route
Unique role in validated commercial-scale synthesis; not interchangeable with close halogen analogs.
Analysis of pharmaceutical manufacturing patents
Pharmaceutical Synthesis Process Chemistry SSRI Manufacturing

5-Fluoro-1,3-dihydroisobenzofuran: Validated Applications


Intermediate for Escitalopram and Citalopram Synthesis

5-Fluoro-1,3-dihydroisobenzofuran is the foundational core scaffold used in the primary industrial route for the synthesis of escitalopram, the S-enantiomer of the widely prescribed antidepressant citalopram. The therapeutic activity of the racemate resides predominantly in the S-enantiomer, making its synthesis from this core building block of paramount commercial importance [1]. Procurement of this specific compound is essential for any group following the validated, large-scale synthetic procedures outlined in key patents [2].

Dihydroisobenzofuran Medicinal Chemistry Building Block

The 1,3-dihydroisobenzofuran scaffold is a privileged structure found in numerous bioactive natural products and synthetic functional molecules with applications ranging from anti-tumor to anti-diabetic and antibacterial activities [3]. The 5-fluoro derivative serves as a versatile starting material for generating diverse libraries of novel analogs. Its specific physicochemical properties, such as a predicted boiling point of 197.2±40.0 °C, may offer practical advantages in synthesis and purification workflows compared to higher-boiling bromo analogs .

Advanced Heterocyclic Systems for CNS Drug Discovery

Beyond its role in SSRI synthesis, the dihydroisobenzofuran core is a key component in the development of ligands for other central nervous system (CNS) targets. Patent literature describes the synthesis of complex spirocyclic compounds, such as sigma receptor ligands, derived from dihydroisobenzofuran intermediates like 5-Fluoro-1,3-dihydroisobenzofuran [4]. These ligands are being investigated for potential use in treating psychosis, anxiety, and movement disorders, establishing this building block as a crucial input for CNS-focused discovery programs [4].

Application
Selection Property
Validation Focus
Escitalopram/citalopram synthesis research
5-Fluoro scaffold for patented alkylation route
Route fidelity and intermediate purity assessment
Dihydroisobenzofuran library synthesis
Fluorinated core for diverse derivatization
Scaffold diversification and SAR profiling
CNS spirocyclic ligand design
Key building block for sigma receptor ligands
CNS target engagement and selectivity studies in psychosis, anxiety, and movement disorder models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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